molecular formula C12H12N2O2 B12528896 Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate CAS No. 652997-69-8

Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate

Cat. No.: B12528896
CAS No.: 652997-69-8
M. Wt: 216.24 g/mol
InChI Key: PHUHIZWFJZAWNE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-amino-4-cyanobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction is usually carried out in the presence of a base such as piperidine in ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano and amino groups play crucial roles in these interactions, often forming hydrogen bonds or other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(4-ethylanilino)prop-2-enoate
  • Ethyl 3-(4-cyanophenyl)-2-methylpropanoate
  • 3-Amino-4-(1-amino-2-cyanovinyl)furazan

Uniqueness

Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a cyano group allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications .

Properties

CAS No.

652997-69-8

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)6-5-10-4-3-9(8-13)7-11(10)14/h3-7H,2,14H2,1H3

InChI Key

PHUHIZWFJZAWNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)C#N)N

Origin of Product

United States

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